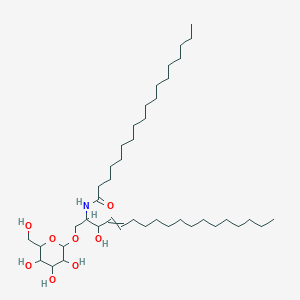
alpha -Galactosyl-C18-ceramide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-Galactosyl-C18-ceramide: is a synthetic glycolipid that has garnered significant interest in scientific research due to its potential therapeutic applications. This compound is a derivative of ceramide, a lipid molecule that plays a crucial role in cell signaling and apoptosis. The addition of an alpha-galactosyl group to the ceramide backbone enhances its biological activity, making it a valuable tool in immunological studies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Galactosyl-C18-ceramide typically involves the glycosylation of a ceramide precursor with an alpha-galactosyl donor. The reaction is often catalyzed by a Lewis acid, such as boron trifluoride etherate, under anhydrous conditions. The ceramide precursor is usually prepared through the condensation of a fatty acid with sphingosine, followed by N-acylation.
Industrial Production Methods: Industrial production of alpha-Galactosyl-C18-ceramide may involve large-scale glycosylation reactions using automated synthesizers. The process requires stringent control of reaction conditions to ensure high yield and purity. Purification is typically achieved through chromatographic techniques, such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions: Alpha-Galactosyl-C18-ceramide undergoes various chemical reactions, including:
Oxidation: The ceramide backbone can be oxidized to form ceramide-1-phosphate.
Reduction: The double bond in the sphingosine moiety can be reduced to form dihydroceramide.
Substitution: The hydroxyl groups on the galactosyl moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base, such as pyridine.
Major Products:
Oxidation: Ceramide-1-phosphate.
Reduction: Dihydroceramide.
Substitution: Alkylated or acylated derivatives of alpha-Galactosyl-C18-ceramide.
科学研究应用
Alpha-Galactosyl-C18-ceramide has a wide range of applications in scientific research:
Immunology: It is used as an immunomodulatory agent to activate natural killer T (NKT) cells, which play a crucial role in immune responses.
Cancer Research: Studies have shown that alpha-Galactosyl-C18-ceramide can enhance anti-tumor immunity by stimulating NKT cells.
Infectious Diseases: It has been investigated for its potential to boost immune responses against viral and bacterial infections.
Neuroscience: Research suggests that alpha-Galactosyl-C18-ceramide may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases.
作用机制
The primary mechanism of action of alpha-Galactosyl-C18-ceramide involves the activation of NKT cells. Upon binding to the CD1d molecule on antigen-presenting cells, alpha-Galactosyl-C18-ceramide is presented to NKT cells, leading to their activation. Activated NKT cells produce cytokines, such as interferon-gamma and interleukin-4, which modulate the immune response. This activation pathway is crucial for the compound’s immunomodulatory effects.
相似化合物的比较
Beta-Galactosyl-C18-ceramide: Similar structure but with a beta-galactosyl group, leading to different biological activity.
Alpha-Glucosyl-C18-ceramide: Contains an alpha-glucosyl group instead of a galactosyl group, affecting its interaction with immune cells.
Alpha-Galactosyl-C24-ceramide: Similar to alpha-Galactosyl-C18-ceramide but with a longer fatty acid chain, influencing its solubility and membrane interactions.
Uniqueness: Alpha-Galactosyl-C18-ceramide is unique due to its specific ability to activate NKT cells through the CD1d pathway. This property distinguishes it from other glycolipids and makes it a valuable tool in immunological research and potential therapeutic applications.
属性
IUPAC Name |
N-[3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H81NO8/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-38(46)43-35(34-50-42-41(49)40(48)39(47)37(33-44)51-42)36(45)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h29,31,35-37,39-42,44-45,47-49H,3-28,30,32-34H2,1-2H3,(H,43,46) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYQEDCYNANIPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H81NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
728.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














